

# JHU-083 Prodrug: In Vivo Activation and Therapeutic Efficacy in Preclinical Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JHU-083**

Cat. No.: **B608189**

[Get Quote](#)

## A Comparative Guide for Researchers

The glutamine antagonist prodrug, **JHU-083**, has emerged as a promising therapeutic agent in various preclinical models, demonstrating potent anti-tumor and immunomodulatory effects. This guide provides an objective comparison of **JHU-083**'s performance with its active form, 6-diazo-5-oxo-L-norleucine (DON), and other glutamine antagonists, supported by experimental data from peer-reviewed studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

## In Vivo Activation and Pharmacokinetics

**JHU-083** is designed as a prodrug of DON, enhancing its oral bioavailability and brain penetration.<sup>[1][2]</sup> Upon administration, **JHU-083** is metabolized to release the active glutamine antagonist, DON, which then exerts its therapeutic effects by irreversibly inhibiting glutamine-dependent enzymes.

### Pharmacokinetic Profile of **JHU-083**:

Pharmacokinetic studies in mice have demonstrated that oral or intraperitoneal administration of **JHU-083** leads to the delivery of DON to the brain and plasma.<sup>[1][3]</sup> After a single oral dose of 1.82 mg/kg **JHU-083** in mice, peak brain concentrations of DON (C<sub>max</sub>) reached 0.85 nmol/g within 30 minutes.<sup>[1]</sup> In EcoHIV-infected mice, an intraperitoneal injection of 1.83 mg/kg **JHU-083** resulted in a peak brain concentration of 1.19 nmol/g at 30 minutes.<sup>[3]</sup>

# Comparative Efficacy in Preclinical Models

**JHU-083** has shown significant efficacy in various in vivo models, including oncology, infectious diseases, and neuroinflammation.

## Oncology

In preclinical cancer models, **JHU-083** has demonstrated potent anti-tumor activity. It has been shown to slow the growth of malignant gliomas, particularly those with IDH1 mutations, and extend survival in orthotopic glioma models.[\[4\]](#)[\[5\]](#) The anti-tumor effects are attributed to the disruption of mTOR signaling and impairment of purine biosynthesis.[\[4\]](#) Furthermore, **JHU-083** has been shown to remodel the tumor microenvironment by hampering immunosuppressive M2-like macrophages and promoting a pro-inflammatory M1-like macrophage phenotype.[\[6\]](#)[\[7\]](#)

Table 1: Comparative Anti-Tumor Efficacy of **JHU-083**

| Model                              | Compound | Dose & Regimen                                   | Key Findings                                    | Reference                               |
|------------------------------------|----------|--------------------------------------------------|-------------------------------------------------|-----------------------------------------|
| Orthotopic IDH1R132H Glioma        | JHU-083  | 25 mg/kg, 2x/week, i.p.                          | Increased survival                              | <a href="#">[4]</a>                     |
| Syngeneic Gynecological Cancer     | JHU-083  | 1.274 mg/kg, 5 days/week for 3 weeks, i.p.       | Reduced tumor burden, impeded tumor progression | <a href="#">[6]</a>                     |
| Murine Urothelial Carcinoma (MB49) | JHU-083  | 1 mg/kg daily for 5-9 days, then 0.3 mg/kg, p.o. | Significant tumor growth inhibition             | <a href="#">[8]</a> <a href="#">[9]</a> |

## Infectious Disease (Tuberculosis)

In a murine model of *Mycobacterium tuberculosis* (Mtb) infection, **JHU-083** exhibited both direct antibacterial and host-directed immunomodulatory activity.[\[10\]](#) Treatment with **JHU-083** resulted in a significant reduction in lung bacillary burden, improved survival, and reduced lung

pathology.[10][11] The therapeutic effect was largely dependent on an intact immune system, as the drug lost its efficacy in immunocompromised mice.[10][11]

Table 2: Efficacy of **JHU-083** in a Murine Tuberculosis Model

| Parameter            | JHU-083 Treatment             | Untreated Control | Key Findings                            | Reference |
|----------------------|-------------------------------|-------------------|-----------------------------------------|-----------|
| Lung Mtb CFU (log10) | 2.5 log lower                 | -                 | Significant reduction in bacterial load | [10]      |
| Survival             | Prolonged                     | -                 | Improved survival rates                 | [10]      |
| Lung Pathology       | Reduced granulomatous lesions | -                 | Decreased lung pathology                | [10][11]  |

## Neuroinflammation and Neurological Disorders

**JHU-083** has shown promise in models of neuroinflammation and stress-associated psychiatric conditions. In a mouse model of chronic social defeat stress, **JHU-083** normalized stress-induced increases in glutaminase activity in microglia-enriched cells and alleviated social avoidance and anhedonia-like behaviors.[1] In a model of HIV-associated neurocognitive disorders (HAND), **JHU-083** reversed cognitive impairments.[3] Furthermore, in a mouse model of multiple sclerosis, **JHU-083** significantly decreased disease severity.[12]

## Experimental Protocols

### Orthotopic Glioma Xenograft Model[4][5]

- Cell Implantation: 3 x 10<sup>5</sup> BT142 IDH1R132H glioma cells are orthotopically implanted into the brains of female athymic nude mice.
- Treatment Initiation: Treatment begins 5 days after tumor implantation.
- Drug Administration: **JHU-083** is diluted in PBS and administered via intraperitoneal injection. A low-dose regimen consists of 1.9 mg/kg administered 5 days/week for 3 weeks,

followed by 2 days/week. A high-dose regimen consists of 25 mg/kg administered 2 days/week.

- Monitoring: Animals are monitored daily for signs of tumor progression and toxicity.
- Endpoint: Survival is monitored, and brains are harvested for histological and immunohistochemical analysis.

## Murine Tuberculosis Model[10][11]

- Infection: Balb/c SCID or 129S2 mice are infected with a low-dose aerosol of Mtb H37Rv.
- Treatment Initiation: Treatment begins one day after infection.
- Drug Administration: **JHU-083** is administered daily via the oral route at a dose of 1 mg/kg for the first 5-7 days, followed by a reduced dose of 0.3 mg/kg daily or 1 mg/kg on alternate days.
- Monitoring: Body weight and survival are monitored throughout the experiment.
- Endpoint: At specified time points (e.g., 5 weeks post-infection), lungs are harvested to determine the bacterial burden (CFU counts) and for histopathological and immunological analysis.

## Chronic Social Defeat Stress (CSDS) Model[1]

- Stress Induction: C57BL/6J mice are subjected to 10 days of social defeat stress by daily exposure to a larger, aggressive CD-1 mouse.
- Drug Administration: **JHU-083** (1.82 mg/kg) or vehicle is administered orally.
- Behavioral Testing: Social avoidance and sucrose preference tests are conducted to assess depression-like behaviors.
- Biochemical Analysis: Brain tissue (prefrontal cortex, hippocampus) is collected to measure glutaminase activity and cytokine expression in isolated CD11b+ cells.

## Visualizing the Mechanism of Action

To illustrate the pathways and processes affected by **JHU-083**, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: In vivo activation of **JHU-083** to its active form, DON.



[Click to download full resolution via product page](#)

Caption: **JHU-083** remodels the tumor immune microenvironment.

[Click to download full resolution via product page](#)

Caption: Immunomodulatory effects of **JHU-083** in tuberculosis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Antagonist JHU-083 Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of Glutamine Metabolism Attenuates Tumor Progression Through Remodeling of the Macrophage Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Reprogramming of Tumor-Associated Macrophages Using Glutamine Antagonist JHU083 Drives Tumor Immunity in Myeloid-Rich Prostate and Bladder Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamine metabolism inhibition has dual immunomodulatory and antibacterial activities against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JHU-083 Prodrug: In Vivo Activation and Therapeutic Efficacy in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608189#confirming-the-in-vivo-activation-of-jhu-083-prodrug\]](https://www.benchchem.com/product/b608189#confirming-the-in-vivo-activation-of-jhu-083-prodrug)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)